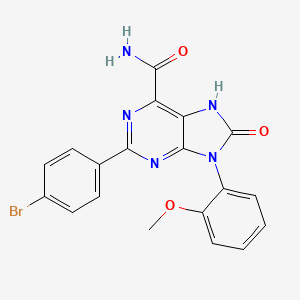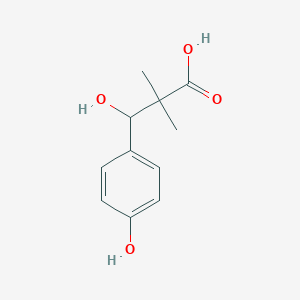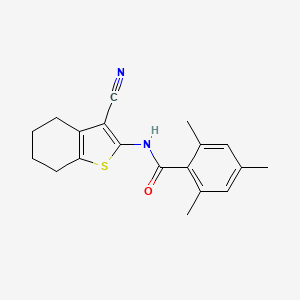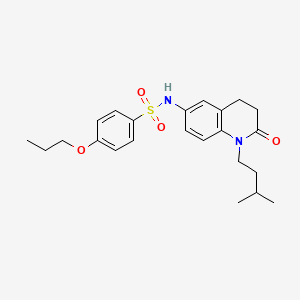![molecular formula C18H17N3O3S2 B2758881 3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 730976-45-1](/img/structure/B2758881.png)
3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a quinazolinone core, a pyrrolidine sulfonyl group, and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the phenyl ring using pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, often using thiourea or similar reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiol groups can form covalent bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function. The quinazolinone core may also interact with nucleic acids or proteins, affecting cellular processes.
類似化合物との比較
Similar Compounds
3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-2-one: Similar structure but with a different position of the thiol group.
3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-thione: Contains a thione group instead of a ketone.
3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-amine: Features an amine group instead of a ketone.
Uniqueness
The unique combination of the quinazolinone core, pyrrolidine sulfonyl group, and thiol group in 3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one provides distinct chemical properties and biological activities that differentiate it from similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
3-(3-pyrrolidin-1-ylsulfonylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17-15-8-1-2-9-16(15)19-18(25)21(17)13-6-5-7-14(12-13)26(23,24)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSZHCNERHCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloro-2-[({[(2,4-dichlorophenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2758798.png)

![N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B2758801.png)


![N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide](/img/structure/B2758805.png)


![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2758815.png)
![methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate](/img/structure/B2758816.png)


![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2758819.png)

